Home > Products > Screening Compounds P131724 > 3-(Prop-2-en-1-yl)phenylboronic acid
3-(Prop-2-en-1-yl)phenylboronic acid - 2246556-65-8

3-(Prop-2-en-1-yl)phenylboronic acid

Catalog Number: EVT-2880411
CAS Number: 2246556-65-8
Molecular Formula: C9H11BO2
Molecular Weight: 162
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium

  • Compound Description: This compound is a purine derivative containing a prop-2-en-1-yl substituent. In the referenced study, it serves as a cation in a newly synthesized copper(I) bromide complex. []
  • Relevance: The presence of the identical prop-2-en-1-yl substituent as in 3-(Prop-2-en-1-yl)phenylboronic acid establishes a direct structural link. Both compounds share this specific allyl group as a common feature.
  • Compound Description: This group of compounds represents a series of substituted thiazole derivatives. The study investigates their potential as angiotensin II receptor antagonists for antihypertensive effects. []
  • Relevance: The core structure of these compounds includes the prop-2-en-1-yl group, directly mirroring the substituent in 3-(Prop-2-en-1-yl)phenylboronic acid. This shared structural element suggests potential similarities in their chemical properties.

1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • Compound Description: This compound is a benzimidazole derivative featuring a prop-2-yn-1-yl group. The research focuses on its synthesis and structural characterization through spectroscopic methods and X-ray diffraction. []
  • Relevance: While not identical, the prop-2-yn-1-yl substituent in this compound is closely related to the prop-2-en-1-yl group in 3-(Prop-2-en-1-yl)phenylboronic acid. Both share a three-carbon chain attached to the core structure, with the former containing a triple bond. This similarity might result in comparable reactivity profiles.

1-(Prop-2-en-1-yl)-3-[(prop-2-en-1-yl)­oxy]quin­oxalin-2(1H)-one

  • Compound Description: This compound is a quinoxaline derivative containing two prop-2-en-1-yl groups. The study describes its crystal structure and the role of hydrogen bonds in its packing. []
  • Relevance: The presence of the prop-2-en-1-yl group, a key structural feature of 3-(Prop-2-en-1-yl)phenylboronic acid, in this quinoxaline derivative makes it a structurally related compound. Both compounds share this specific allyl group, potentially leading to similarities in their reactivity.

3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole

  • Compound Description: This compound, abbreviated as Atr in the study, is a 1,2,4-triazole derivative with two prop-2-en-1-yl groups. It is highlighted as a precursor for synthesizing copper(I) coordination compounds with potential applications in nonlinear optics and magnetism. []
  • Relevance: The presence of two prop-2-en-1-yl substituents in this 1,2,4-triazole derivative directly links it to 3-(Prop-2-en-1-yl)phenylboronic acid, which also contains this specific allyl group. This shared structural feature suggests a potential for similar reactivity patterns.

5-[(Prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine (Pesta)

  • Compound Description: This compound, referred to as Pesta, is a thiadiazole derivative containing a prop-2-en-1-yl group. It acts as a ligand in the formation of a heterometallic Cu(I)/Fe(II) complex. []
  • Relevance: Both Pesta and 3-(Prop-2-en-1-yl)phenylboronic acid share the prop-2-en-1-yl substituent as a common structural feature. This shared element suggests potential similarities in their reactivity and coordination chemistry.

Bis[1-(prop-2-en-1-yl)-1H-imidazol-3-ium] hexachloridostannate(IV)

  • Compound Description: This compound features the 1-(prop-2-en-1-yl)-1H-imidazol-3-ium cation. The study focuses on its crystal structure, particularly its hydrogen bonding and π-π stacking interactions. []
  • Relevance: The cation in this compound contains the same prop-2-en-1-yl substituent found in 3-(Prop-2-en-1-yl)phenylboronic acid. This shared structural motif suggests potential similarities in their intermolecular interactions and crystal packing behavior.

3-Chloro-6-nitro-1- (prop-2-en-1-yl)-1H-indazole

  • Compound Description: This compound is an indazole derivative containing a prop-2-en-1-yl group. The research describes its synthesis and elucidates its crystal structure, highlighting the π-stacking interactions of the indazole units. [, ]
  • Relevance: The presence of the prop-2-en-1-yl group directly links this indazole derivative to 3-(Prop-2-en-1-yl)phenylboronic acid. This shared substituent suggests potential similarities in their reactivity and potential applications. ,

(Prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine

  • Compound Description: This compound is a tridentate ligand incorporating a prop-2-en-1-yl group. The study investigates its coordination chemistry with copper in both the Cu(I) and Cu(II) oxidation states, exploring the structural diversity of the resulting complexes. []
  • Relevance: Sharing the prop-2-en-1-yl substituent with 3-(Prop-2-en-1-yl)phenylboronic acid, this compound highlights a structural connection. This similarity may translate to comparable coordination behavior and potential applications in organometallic chemistry.

1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)

  • Compound Description: This compound, designated as PF-06651600, represents a novel, orally active inhibitor designed to target Janus Kinase 3 (JAK3) with high specificity. Its development aimed to address the challenge of identifying selective JAK3 inhibitors. []
  • Relevance: This compound and 3-(Prop-2-en-1-yl)phenylboronic acid both contain the prop-2-en-1-yl group, indicating a shared structural element. This commonality suggests the potential for similar reactivity patterns, although their overall structures and biological activities differ significantly.

1,3-Diacetoxy-2-[2′-(2′′,4′′-difluorophenyl)prop-2′-en-1′-yl]propane

  • Compound Description: This compound is a key intermediate in the synthesis of posaconazole, a potent antifungal medication. The paper details a concise and efficient synthetic route for its preparation. []
  • Relevance: While structurally distinct from 3-(Prop-2-en-1-yl)phenylboronic acid, this compound features a prop-2-en-1-yl group embedded within its structure. This shared fragment might lead to some similarities in their reactivity, although their overall chemical properties are likely to differ significantly.
  • Compound Description: This compound, a benzopyran derivative, features a prop-2-en-1-yl group. The focus of the research is on determining its crystal structure. []
  • Relevance: This compound's structural similarity to 3-(Prop-2-en-1-yl)phenylboronic acid arises from the presence of the identical prop-2-en-1-yl substituent. This shared structural element may lead to comparable reactivity profiles and physical properties.
  • Compound Description: This compound is characterized by a prop-2-en-1-yl group linked to a triazole ring. The research delves into its crystal structure and highlights the presence of C—H⋯π interactions. []
  • Relevance: The presence of the prop-2-en-1-yl group, a key structural feature also present in 3-(Prop-2-en-1-yl)phenylboronic acid, establishes a structural connection between these compounds. This shared substituent may influence their reactivity and physicochemical properties.

(E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine

  • Compound Description: This compound is notable for its two crystallographically independent molecules in the asymmetric unit, both containing a prop-2-en-1-yl group. The study examines its crystal structure, highlighting C—H⋯N hydrogen bonds and π-π stacking interactions. []
  • Relevance: This compound shares a significant structural similarity with 3-(Prop-2-en-1-yl)phenylboronic acid due to the presence of the prop-2-en-1-yl group. This shared feature may lead to comparable reactivity patterns and influence their interactions in crystal structures.

(E)-Benzyl(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)amine

  • Compound Description: The title compound features a prop-2-en-1-yl group attached to a triazole ring. The research primarily focuses on its crystal structure and the formation of a layer structure through C—H⋯N contacts. []
  • Relevance: This compound, similar to 3-(Prop-2-en-1-yl)phenylboronic acid, incorporates a prop-2-en-1-yl group within its structure. This shared structural motif suggests potential similarities in their reactivity and crystal packing behavior.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: This compound, designated as CHMFL-EGFR-202, is a potent inhibitor of epidermal growth factor receptor (EGFR) mutants. It displays a distinct binding mode, forming a covalent bond with Cys797 in EGFR. []

Properties

CAS Number

2246556-65-8

Product Name

3-(Prop-2-en-1-yl)phenylboronic acid

IUPAC Name

(3-prop-2-enylphenyl)boronic acid

Molecular Formula

C9H11BO2

Molecular Weight

162

InChI

InChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2

InChI Key

OIEQOOFGYOZQHZ-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)CC=C)(O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.